molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride

Cat. No. B1356800
M. Wt: 254.15 g/mol
InChI Key: URGRCECNVGEABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” is a chemical compound with the molecular formula C13H12ClN⋅HCl . It is used in scientific research, including proteomics research . It appears as a light yellow to yellow powder .


Molecular Structure Analysis

The molecular structure of “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” consists of a biphenyl group (two connected phenyl rings) with a chlorine atom on one ring and a methylamine group on the other . The InChI code for this compound is 1S/C13H12ClN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H .


Physical And Chemical Properties Analysis

“[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” is a light yellow to yellow powder . It has a molecular weight of 254.16 g/mol . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Derivatives and Biological Activity

  • Derivatives of phenylthiophens, which include compounds related to [4-(2-Chlorophenyl)phenyl]methylamine, have been synthesized for potential biological activity. This includes substituted methylamines and ethylamines (Beaton, Chapman, Clarke, & Willis, 1976).

Synthesis Methods

  • A study on the preparation of Tetrahydroisoquinoline-3-ones via cyclization of Phenyl Acetamides, using reagents such as Chlorophenylacetic acid and Methylamine, offers insights into the synthesis methods involving chlorophenyl compounds (Yang, Ulysse, Mclaws, Keefe, Guzzo, & Haney, 2014).

Enzyme Inhibition

  • 1-Methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue act as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria. The inhibition appears to be a two-step process, with the metabolic end product being the corresponding pyrrole (Williams & Lawson, 1998).

Compound Synthesis and Optimization

  • In a study focusing on the synthesis of 3-phenyl-1H-pyrazole derivatives, methodologies were optimized for the production of biologically active compounds, showing the relevance of chlorophenyl derivatives in medicinal chemistry (Liu, Xu, & Xiong, 2017).

Pharmacology

  • Another study examined the enzyme-activated irreversible inhibition of type-B monoamine oxidase by compounds including chlorophenyl derivatives. This study provides insights into the selective inhibition mechanisms and kinetics of these compounds (Tipton, Fowler, McCrodden, & Strolin Benedetti, 1983).

Applications in Muscle Relaxants

  • Research into the synthesis of chlormezanone, a centrally acting muscle relaxant, involved the use of chlorophenyl derivatives. This demonstrates their application in the development of pharmaceuticals (Oelschläger, Wange, Letsch, & Seeling, 2003).

Mechanism Studies

  • The mechanism of inactivation of monoamine oxidase by certain chlorophenyl compounds was explored, providing valuable insights into the biochemical interactions and potential therapeutic applications of these compounds (Gates & Silverman, 1989).

Additional Chemical Applications

  • Further studies delve into the synthesis and application of chlorophenyl derivatives in various chemical processes, such as the synthesis of Fluoxetine Hydrochloride, a well-known antidepressant (Zhou, 2008).

Safety And Hazards

The safety data sheet (SDS) for “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” can be found online . It’s important to refer to this document for detailed safety and handling information. As with all chemicals, it should be handled with appropriate personal protective equipment and only by trained individuals.

properties

IUPAC Name

[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRCECNVGEABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.